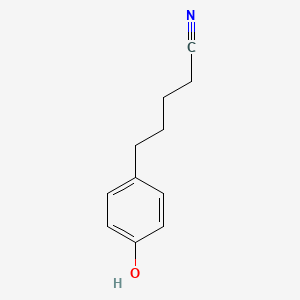

5-(4-Hydroxyphenyl)pentanenitrile

説明

5-(4-Hydroxyphenyl)pentanenitrile is an organic compound featuring a phenyl ring substituted with a hydroxyl group at the para position, connected to a pentanenitrile chain via an ether or alkyl linkage. This structural motif confers unique chemical properties, including polarity from the hydroxyl group and reactivity from the nitrile group.

特性

CAS番号 |

129649-96-3 |

|---|---|

分子式 |

C11H13NO |

分子量 |

175.23 g/mol |

IUPAC名 |

5-(4-hydroxyphenyl)pentanenitrile |

InChI |

InChI=1S/C11H13NO/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8,13H,1-4H2 |

InChIキー |

OIDYVFFNWNQZOS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CCCCC#N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with a suitable nitrile source under acidic conditions. This reaction typically requires the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of 5-(4-Hydroxyphenyl)pentanenitrile often involves large-scale reactions using automated systems. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency .

化学反応の分析

Types of Reactions

5-(4-Hydroxyphenyl)pentanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Primary amines

Substitution: Various substituted phenyl derivatives

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Studied for its potential therapeutic properties, particularly in targeting estrogen receptors.

Industry: Utilized in the development of advanced materials and polymers.

作用機序

The mechanism of action of 5-(4-Hydroxyphenyl)pentanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to estrogen receptors, modulating their activity and influencing cellular processes. The pathways involved often include signal transduction mechanisms that regulate gene expression and cellular responses .

類似化合物との比較

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity.

Key Findings :

Chain Length Variations

The length of the nitrile-containing alkyl chain modulates steric effects and flexibility.

| Compound | Chain Length | Impact on Properties | Reference |

|---|---|---|---|

| 5-(4-Hydroxyphenyl)pentanenitrile | C5 | Optimal balance of reactivity and stability | – |

| 5-(2,3-Difluorophenoxy)butanenitrile | C4 | Reduced steric bulk; higher volatility | |

| 5-(2-Bromo-5-fluoro-phenoxy)hexanenitrile | C6 | Increased hydrophobicity; slower reaction kinetics |

Key Findings :

- C5 chains (as in the target compound) offer a compromise between molecular flexibility and steric hindrance, enhancing synthetic utility .

Functional Group Modifications

Alternative functional groups on the nitrile chain or phenyl ring alter electronic and steric profiles.

| Compound | Functional Groups | Unique Features | Reference |

|---|---|---|---|

| 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile | –OH, silyl group | Enhanced steric protection for targeted delivery | |

| 5-Methanesulfinylpentanenitrile | –SOCH3 | Improved electron-withdrawing capacity for catalysis | |

| Ethyl 5-(3-hydroxyphenyl)pentanoate | –COOEt | Ester group increases bioavailability |

Key Findings :

- Nitrile groups (–C≡N) enable participation in nucleophilic additions and cycloadditions, critical for synthesizing heterocycles .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。